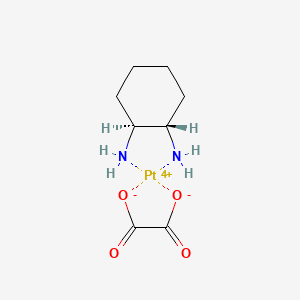
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C10H7ClIN3O . It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro group at the 5th position, an iodophenoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-iodophenol.
Nucleophilic Substitution: The 3-iodophenol undergoes nucleophilic substitution with 5-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), bases like potassium phosphate (K3PO4)
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced amines, and biaryl or alkyne derivatives.
Applications De Recherche Scientifique
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Agriculture: It is explored for its potential as a fungicide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects in medicinal applications or pesticidal effects in agricultural applications.
Comparaison Avec Des Composés Similaires
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: can be compared with other similar compounds, such as:
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a methyl group instead of the iodophenoxy group.
5-Chloro-3-iodo-pyridin-2-ylamine: Similar structure but with a pyridine ring instead of the pyrimidine ring.
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxyphenyl group instead of the iodophenoxy group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H7ClIN3O |
|---|---|
Poids moléculaire |
347.54 g/mol |
Nom IUPAC |
5-chloro-4-(3-iodophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7ClIN3O/c11-8-5-14-10(13)15-9(8)16-7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,15) |
Clé InChI |
MOCYITZVCAWPOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OC2=NC(=NC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


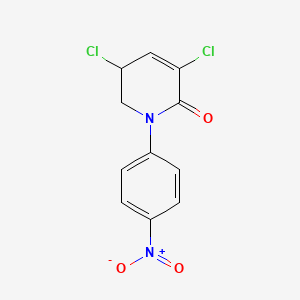
![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
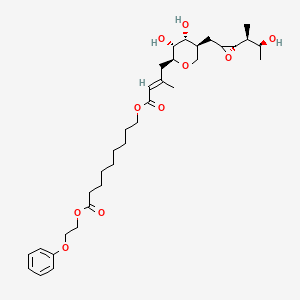
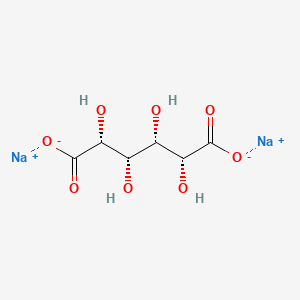
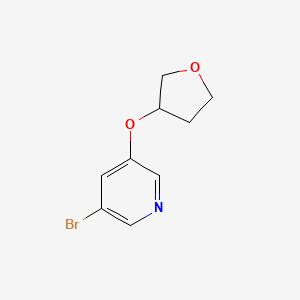

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
